molecular formula C10H18O4Pd B176385 palladium(II) pivalate CAS No. 106224-36-6

palladium(II) pivalate

Cat. No. B176385
M. Wt: 308.7 g/mol
InChI Key: PAGZTSLSNQZYEV-UHFFFAOYSA-L
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Patent
US09233974B2

Procedure details

To a 1 L flask containing palladium(II) pivalate (1.18 g, 3.8 mmol), tri(4-fluorophenyl)phosphine (1.20 g, 3.8 mmol), pivalic acid (2.33 g, 22.8 mmol) and potassium carbonate (31.8 g, 228 mmol) was added a solution of 7-(2-bromo-5-chlorobenzyloxy)-3,4-dihydronaphthalen-1(2H)-one (27.8 g, 76.2 mmol) in dimethyacetamide (380 mL). The flask was evacuated and backfilled with argon 5 times and then stirred under argon at 60° C. for 24 hours. The reaction was cooled to room temperature and diluted with MTBE and water. The resulting biphasic mixture was stirred for 3 hours and filtered through Celite, rinsing with MTBE. The organic layer of the filtrate was separated and then washed twice with water and once with brine. The organics were then dried with magnesium sulfate, filtered, concentrated and purified by flash column chromatography (Hexanes/DCM) to yield 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one (14.4 g, 67% yield) as an off-white solid.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step Two
Quantity
31.8 g
Type
reactant
Reaction Step Two
Quantity
1.18 g
Type
catalyst
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C(C)(C)C.C(=O)([O-])[O-].[K+].[K+].Br[C:15]1[CH:33]=[CH:32][C:31]([Cl:34])=[CH:30][C:16]=1[CH2:17][O:18][C:19]1[CH:28]=[C:27]2[C:22]([CH2:23][CH2:24][CH2:25][C:26]2=[O:29])=[CH:21][CH:20]=1>CC(N(C)C)=O.C([O-])(=O)C(C)(C)C.[Pd+2].C([O-])(=O)C(C)(C)C.FC1C=CC(P(C2C=CC(F)=CC=2)C2C=CC(F)=CC=2)=CC=1>[Cl:34][C:31]1[CH:32]=[CH:33][C:15]2[C:20]3[CH:21]=[C:22]4[CH2:23][CH2:24][CH2:25][C:26](=[O:29])[C:27]4=[CH:28][C:19]=3[O:18][CH2:17][C:16]=2[CH:30]=1 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
BrC1=C(COC2=CC=C3CCCC(C3=C2)=O)C=C(C=C1)Cl
Name
Quantity
380 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
2.33 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Name
Quantity
31.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.18 g
Type
catalyst
Smiles
C(C(C)(C)C)(=O)[O-].[Pd+2].C(C(C)(C)C)(=O)[O-]
Name
Quantity
1.2 g
Type
catalyst
Smiles
FC1=CC=C(C=C1)P(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred under argon at 60° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with MTBE and water
STIRRING
Type
STIRRING
Details
The resulting biphasic mixture was stirred for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
rinsing with MTBE
CUSTOM
Type
CUSTOM
Details
The organic layer of the filtrate was separated
WASH
Type
WASH
Details
washed twice with water and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were then dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (Hexanes/DCM)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=CC2=C(COC=3C=C4C(=CC23)CCCC4=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.